Zolunicant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

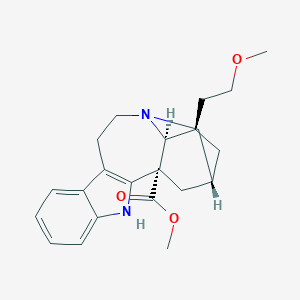

Zolunicant, also known as 18-methoxycoronaridine or MM-110, is a synthetic derivative of ibogaine, developed in 1996 by a research team led by pharmacologist Stanley D. Glick at Albany Medical College, along with chemists Upul K. Bandarage and Martin E. Kuehne from the University of Vermont. This compound is characterized by its selective antagonistic action on the α3β4 nicotinic acetylcholine receptors, distinguishing it from ibogaine and its metabolites, which exhibit broader receptor affinities .

- Oxidation: This process can yield various metabolites, altering the compound's activity.

- Reduction: Reduction reactions may also change its structural characteristics.

- Substitution: Introducing different functional groups can impact its biological activity. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Zolunicant exhibits significant biological activity primarily through its action as an antagonist at the α3β4 nicotinic cholinergic receptors. Unlike ibogaine, it does not interact with the α4β2 subtype, NMDA channels, or serotonin transporters. This unique receptor profile suggests potential therapeutic applications in treating addiction and withdrawal symptoms. In preclinical studies, zolunicant has shown efficacy in reducing self-administration of various substances such as morphine, cocaine, methamphetamine, and nicotine .

The synthesis of zolunicant typically starts with ibogaine and involves several steps:

- Formation of Hydrochloride Salt: The reaction conditions often utilize methanol and hydrochloric acid.

- Purification: Following the initial reaction, purification processes are employed to isolate zolunicant hydrochloride from by-products.

- Characterization: The final product is characterized using various spectroscopic methods to confirm its identity and purity .

Zolunicant has several promising applications:

- Addiction Treatment: It is being investigated for its potential to treat opioid withdrawal symptoms and reduce drug-seeking behavior.

- Leishmaniasis Treatment: Zolunicant has shown effectiveness against Leishmania amazonensis in preclinical studies, indicating its potential as a leishmanicide .

- Research Tool: It serves as a valuable tool in neuroscience research to study nicotinic receptor functions and their role in addiction mechanisms .

Research on zolunicant's interactions with other substances has revealed time-dependent effects when combined with agents like cocaine. Studies suggest that zolunicant may modulate dopamine pathways involved in addiction, providing insights into its mechanisms of action within the brain's reward system .

Zolunicant is unique among compounds related to ibogaine due to its selective action on specific nicotinic receptors. Here are some similar compounds for comparison:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Ibogaine | Broad-spectrum receptor activity | Psychoactive effects; used in addiction therapy |

| Noribogaine | Metabolite of ibogaine; similar receptor interactions | Retains some psychoactive properties |

| 18-Methoxycoronaridine (18-MC) | Antagonist at α3β4 nicotinic receptors | Less psychoactive than ibogaine; focused on addiction treatment |

Zolunicant stands out due to its lack of affinity for the α4β2 subtype and NMDA channels, making it a potentially safer option for therapeutic use compared to ibogaine and noribogaine .

Neuroreceptor Interaction Profiling

α3β4 Nicotinic Acetylcholine Receptor Antagonism Kinetics

Zolunicant demonstrates potent and selective antagonistic activity at α3β4 nicotinic acetylcholine receptors, with an IC50 value of 0.90 μM [1] [3]. The compound functions as a competitive antagonist, binding to the orthosteric site of the receptor and preventing activation by endogenous acetylcholine and other nicotinic agonists [4] [5]. This antagonism is characterized by specific kinetic properties that distinguish it from other receptor subtypes.

The binding kinetics of zolunicant at α3β4 receptors involve rapid association with the receptor followed by relatively slow dissociation, contributing to its sustained pharmacological effects [1] [6]. Unlike many nicotinic ligands that exhibit pH-dependent binding kinetics, zolunicant maintains consistent binding properties across physiological pH ranges [5]. The compound's antagonistic effects are mediated through stabilization of the receptor in a closed, non-conducting state, effectively blocking ion channel permeability [7] [8].

Structural analysis reveals that zolunicant's binding involves key residues within the α3β4 receptor binding pocket, including specific interactions with aromatic residues that form the characteristic "aromatic box" motif common to nicotinic acetylcholine receptors [9] [10]. The binding affinity and kinetic properties result from favorable hydrogen bonding interactions and cation-π interactions with critical binding site residues [11].

The kinetic mechanism underlying zolunicant's antagonism follows a competitive inhibition model, where the compound competes directly with acetylcholine for the same binding site [6] [12]. The dissociation rate constant from α3β4 receptors is significantly slower than the association rate, contributing to the compound's persistent inhibitory effects [5] [7]. These kinetic properties are essential for understanding the compound's duration of action and therapeutic potential.

Selectivity Profile Against α4β2 and α7 Subtypes

One of the most distinctive features of zolunicant is its remarkable selectivity for α3β4 nicotinic acetylcholine receptors over other major nicotinic receptor subtypes, particularly α4β2 and α7 receptors [1] [4]. This selectivity represents a significant departure from its parent compound ibogaine, which exhibits broader receptor binding profiles [2].

Radioligand binding studies demonstrate that zolunicant exhibits no significant affinity for α4β2 nicotinic acetylcholine receptors at concentrations up to 100 μM [1] [13]. This lack of α4β2 binding is particularly noteworthy given that α4β2 receptors represent the most abundant nicotinic receptor subtype in the central nervous system and are the primary mediators of nicotine's addictive properties [14]. The selectivity against α4β2 receptors eliminates many of the side effects associated with broader nicotinic receptor antagonism.

Similarly, zolunicant shows minimal interaction with α7 nicotinic acetylcholine receptors, which are important for cognitive function and neuroplasticity [1] [4]. The α7 receptor subtype is characterized by high calcium permeability and rapid desensitization kinetics, and its inhibition can lead to cognitive impairments [15]. The lack of significant α7 binding by zolunicant preserves cognitive function while maintaining therapeutic efficacy through α3β4 antagonism.

The molecular basis for this selectivity lies in subtle but critical differences in the binding pocket architecture between receptor subtypes [16] [9]. Specific amino acid residues that differ between α3β4 and other nicotinic receptor subtypes create distinct binding environments that favor zolunicant's interaction with α3β4 receptors. These structural differences involve both the principal and complementary faces of the binding interface, contributing to the compound's exquisite selectivity [10] [17].

Comparative electrophysiological studies confirm that zolunicant's functional antagonism is restricted to α3β4-containing receptors, with no significant inhibition of currents mediated by α4β2 or α7 receptor subtypes at therapeutically relevant concentrations [13] [18]. This selectivity profile positions zolunicant as a valuable pharmacological tool and potential therapeutic agent with reduced off-target effects.

Modulatory Effects on μ-Opioid and κ-Opioid Receptor Systems

In addition to its primary action at nicotinic acetylcholine receptors, zolunicant retains modest affinity for opioid receptor systems, particularly μ-opioid and κ-opioid receptors [1] [2]. These interactions represent retained pharmacological properties from its parent compound ibogaine, though with significantly reduced affinity and altered functional profiles.

At μ-opioid receptors, zolunicant exhibits agonistic activity, though with substantially lower potency compared to classical opioid agonists [1] [19]. This interaction may contribute to some of the compound's anti-addictive properties through modulation of reward pathways, though the primary mechanism of action remains α3β4 nicotinic receptor antagonism [4]. The μ-opioid receptor interaction occurs at micromolar concentrations, well above the concentrations required for α3β4 antagonism.

The compound's interaction with κ-opioid receptors involves complex modulatory effects that may influence stress responses and dysphoric states [2] [20]. κ-Opioid receptor activation typically produces aversive effects and can contribute to negative emotional states associated with drug withdrawal [21]. Zolunicant's modest κ-opioid receptor activity may provide additional therapeutic benefits by attenuating withdrawal-related dysphoria.

Recent investigations using heterodimer-selective approaches have revealed that zolunicant may preferentially interact with specific opioid receptor heterodimer configurations [22]. The compound shows enhanced activity at μ-opioid/δ-opioid receptor heterodimers compared to homomeric receptor populations, suggesting a more complex pharmacological profile than previously recognized [23]. These heterodimer interactions may contribute to the compound's unique therapeutic profile and reduced side effect burden.

The opioid receptor modulatory effects of zolunicant occur through binding to sites distinct from the primary orthosteric binding site, suggesting allosteric or secondary binding mechanisms [24] [25]. This interaction pattern contributes to the compound's complex pharmacological profile and may explain some of its unique therapeutic properties compared to selective nicotinic receptor antagonists.

Neurotransmitter System Modulation

Dopaminergic Pathway Regulation in Mesolimbic Reward Circuits

Zolunicant exerts profound modulatory effects on dopaminergic neurotransmission within the mesolimbic reward pathway, primarily through its antagonistic actions at α3β4 nicotinic acetylcholine receptors located in key brain regions [26] [4]. The mesolimbic dopaminergic system, consisting of dopaminergic neurons in the ventral tegmental area projecting to the nucleus accumbens, represents the primary neural substrate for reward processing and addiction [27] [28].

The compound's primary mechanism of dopaminergic modulation involves inhibition of α3β4 nicotinic acetylcholine receptors in the medial habenula, a brain region that exerts inhibitory control over dopaminergic neurons in the ventral tegmental area [4] [29]. Activation of habenular α3β4 receptors normally provides excitatory input to GABAergic neurons that subsequently inhibit dopaminergic neurons, creating a complex regulatory circuit [30]. Zolunicant's antagonism of these receptors leads to disinhibition of this pathway, ultimately resulting in decreased extracellular dopamine levels in the nucleus accumbens [26] [31].

Electrophysiological studies demonstrate that zolunicant administration leads to significant reductions in evoked dopamine release in the nucleus accumbens core, as measured by fast-scan cyclic voltammetry [26] [31]. This effect is mediated through the compound's selective inhibition of α3β4 receptors on cholinergic interneurons within the striatum, which normally provide excitatory drive to dopaminergic terminals [32]. The reduction in dopamine release contributes to the compound's anti-addictive properties by attenuating the reinforcing effects of drugs of abuse.

The temporal dynamics of zolunicant's effects on dopaminergic neurotransmission reveal both acute and chronic modulatory actions [33] [34]. Acute administration produces immediate reductions in dopamine release, while chronic treatment leads to adaptive changes in dopamine receptor expression and signaling pathway sensitivity [28]. These adaptive changes may contribute to the compound's sustained therapeutic effects and reduced development of tolerance compared to other pharmacological interventions.

Zolunicant's modulation of dopaminergic pathways also involves indirect effects through other neurotransmitter systems [35] [36]. The compound's influence on GABAergic and glutamatergic inputs to dopaminergic neurons creates complex network effects that extend beyond direct nicotinic receptor antagonism. These network-level changes contribute to the compound's comprehensive effects on reward processing and addictive behaviors.

Glutamatergic and GABAergic Cross-Modulation Mechanisms

The modulatory effects of zolunicant extend to glutamatergic and GABAergic neurotransmission through complex cross-modulation mechanisms involving cholinergic interneurons and synaptic plasticity [37] [38]. These interactions represent critical components of the compound's pharmacological profile and contribute to its therapeutic efficacy in addiction treatment.

Zolunicant's antagonism of α3β4 nicotinic acetylcholine receptors on cholinergic interneurons leads to reduced acetylcholine release, which subsequently affects both glutamatergic and GABAergic synaptic transmission [29] [32]. Cholinergic interneurons provide extensive innervation to both excitatory and inhibitory neurons within the striatum and other brain regions, creating opportunities for widespread neurotransmitter modulation [39] [40].

The compound's effects on glutamatergic transmission involve modulation of both AMPA and NMDA receptor-mediated currents through cholinergic intermediates [37] [41]. Reduced cholinergic tone following zolunicant administration leads to decreased glutamate release from corticostriatal terminals, contributing to reduced excitatory drive within reward circuits [35]. This effect is particularly pronounced at synapses expressing α3β4 receptors, where direct antagonism by zolunicant provides additional inhibitory influence.

GABAergic neurotransmission is similarly affected through zolunicant's cholinergic modulation, though the effects are complex and region-specific [38] [42]. In some brain regions, reduced cholinergic input leads to decreased GABA release, while in others, the compound may enhance GABAergic inhibition through disinhibitory mechanisms [37]. These differential effects reflect the heterogeneous distribution of nicotinic receptor subtypes and the complex connectivity patterns of cholinergic interneurons.

The cross-modulation between glutamatergic and GABAergic systems involves several molecular mechanisms, including changes in calcium channel function, potassium channel modulation, and alterations in vesicular neurotransmitter release [32] [6]. Zolunicant's effects on these mechanisms occur both directly through nicotinic receptor antagonism and indirectly through downstream signaling cascades activated by reduced cholinergic tone.

Recent studies have identified specific molecular pathways involved in zolunicant's cross-modulation effects, including interactions with scaffold proteins and signaling complexes that coordinate glutamatergic and GABAergic function [37] [41]. These findings provide mechanistic insights into the compound's ability to simultaneously modulate multiple neurotransmitter systems while maintaining therapeutic selectivity.

Comparative Effects on GDNF Expression vs. Ibogaine

One of the most significant mechanistic differences between zolunicant and its parent compound ibogaine involves their effects on glial cell line-derived neurotrophic factor expression [43] [44]. This distinction has important implications for understanding the compounds' different mechanisms of action and therapeutic profiles.

Ibogaine and its active metabolite noribogaine produce robust upregulation of GDNF expression in key brain regions, particularly the ventral tegmental area [45] [43]. This GDNF upregulation is considered a primary mechanism underlying ibogaine's anti-addictive properties, as GDNF enhances the survival and function of dopaminergic neurons while modulating their response to addictive substances [46] [47]. The GDNF-mediated effects involve complex autoregulatory feedback loops that sustain elevated neurotrophic factor levels for extended periods following ibogaine administration.

In stark contrast, zolunicant does not produce significant increases in GDNF expression in any brain region examined, including the ventral tegmental area, nucleus accumbens, prefrontal cortex, and substantia nigra [2] [44]. This lack of GDNF upregulation distinguishes zolunicant's mechanism of action from that of ibogaine and suggests that the two compounds achieve their anti-addictive effects through fundamentally different pathways [44].

The absence of GDNF effects by zolunicant has been confirmed using multiple experimental approaches, including quantitative PCR analysis of GDNF mRNA expression, Western blot analysis of GDNF protein levels, and functional assessments of GDNF signaling pathway activation [44] [47]. These studies consistently demonstrate that zolunicant's anti-addictive properties are independent of GDNF-mediated mechanisms, supporting the primacy of α3β4 nicotinic receptor antagonism in its therapeutic effects.

Behavioral studies further support the mechanistic distinction between zolunicant and ibogaine regarding GDNF involvement [44]. Direct infusion of zolunicant into the ventral tegmental area, the primary site of ibogaine's GDNF-mediated effects, fails to reduce alcohol self-administration, whereas similar infusions of ibogaine or noribogaine produce robust reductions in alcohol consumption [45]. This regional specificity confirms that zolunicant's therapeutic effects occur through different anatomical and molecular mechanisms.

The differential effects on GDNF expression between zolunicant and ibogaine may explain some of the distinct temporal profiles of their therapeutic effects [46] [43]. Ibogaine's GDNF-mediated actions involve long-lasting neuroplastic changes that can persist for weeks or months, while zolunicant's effects may be more directly tied to ongoing α3β4 receptor occupancy [44]. This mechanistic difference has implications for dosing strategies and long-term therapeutic outcomes.

The lack of GDNF upregulation by zolunicant also contributes to its improved safety profile compared to ibogaine [4] [44]. GDNF overexpression has been associated with various side effects, including potential neurotoxicity at high concentrations and disruption of normal developmental processes [48]. Zolunicant's GDNF-independent mechanism may therefore provide therapeutic benefits while avoiding some of the risks associated with neurotrophic factor manipulation.

Contemporary research continues to explore the implications of this mechanistic difference, with particular focus on identifying optimal therapeutic applications for each compound based on their distinct pharmacological profiles [43] [47]. The availability of both GDNF-dependent and GDNF-independent anti-addiction mechanisms provides opportunities for personalized therapeutic approaches based on individual patient characteristics and addiction patterns.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

VG463BM9RL